(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
Description
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine is a bicyclic amine derivative characterized by a 7-oxabicyclo[2.2.1]heptane scaffold with a methanamine group at the 2-position. Its molecular formula is C₇H₁₃NO (molecular weight: 127.18 g/mol), and it has a CAS number of 1486473-03-3 . The compound’s stereochemistry (1R,2S,4S) is critical for its interactions in biological systems, as evidenced by its use in synthesizing inhibitors of endothelial differentiation gene receptor 2 (Edg-2/EDG2), which are investigated for treating atherosclerosis and cardiovascular diseases .
Properties
IUPAC Name |
[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOLKHCHFSFKN-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as norbornene.
Epoxidation: The norbornene is subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Amination: The resulting epoxide is then treated with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
rac-[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine
- Molecular Formula: C₇H₁₃NO (same as the target compound).
- Key Differences : The "rac-" prefix indicates a racemic mixture of stereoisomers, reducing enantiomeric purity. This impacts receptor binding specificity and pharmacokinetics compared to the enantiopure (1R,2S,4S)-form.
- Applications : Used as a building block in medicinal chemistry, though its biological activity is less selective .
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine Hydrochloride
- Molecular Formula: C₇H₁₃NO·HCl (CAS: 130464-52-7).
- Key Differences : The methanamine group is at the 1-position instead of the 2-position, creating a positional isomer. This structural change may affect interactions with enzymatic targets .
Functional Group Derivatives
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
rac-1-[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine Hydrochloride
- Molecular Formula: C₇H₁₃NO·HCl (CAS: 2460739-39-1).
- Key Differences : The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it preferable for formulation in preclinical studies .
Q & A
Q. What synthetic strategies are commonly employed to prepare enantiomerically pure (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine?
Enantioselective synthesis often involves chiral starting materials or asymmetric catalysis. For example, analogous bicyclic ketones have been synthesized using Sharpless epoxidation or enzymatic resolution to control stereochemistry . Key steps include protecting the amine group during bicyclic framework formation and employing chiral auxiliaries to ensure stereochemical fidelity. Post-synthetic purification via preparative HPLC or crystallization is critical to isolate the desired enantiomer.
Q. How can the stereochemical configuration of this compound be validated experimentally?
Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and NOESY) with X-ray crystallography. NOESY correlations can confirm spatial proximity of protons in the bicyclic system, while X-ray analysis provides definitive stereochemical assignments . High-resolution mass spectrometry (HRMS) and polarimetry further corroborate molecular identity and optical purity .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery studies (>95%). For chiral separation, use columns with β-cyclodextrin or cellulose-based stationary phases . Mass spectrometry (LC-MS) enhances specificity for trace analysis in biological matrices .
Advanced Research Questions
Q. How does stereochemical variation in the bicyclic framework influence biological activity?
Design comparative studies using enantiomers and diastereomers to assess activity differences. For example, test binding affinity to target receptors (e.g., GPCRs) via radioligand assays or surface plasmon resonance (SPR). Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with binding pockets . Evidence from analogous compounds suggests that even minor stereochemical deviations reduce potency by >50% .
Q. How should researchers resolve contradictory spectral data during structural elucidation?
Re-examine sample purity via TLC or GC-MS to rule out impurities. If NMR signals overlap, use deuterated solvents or variable-temperature NMR. For unresolved discrepancies, perform density functional theory (DFT) calculations (e.g., Gaussian) to predict C chemical shifts and compare with experimental data . Cross-validation with independent techniques like infrared (IR) spectroscopy or X-ray diffraction is essential .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?
Synthesize derivatives with modifications at the methanamine group or oxygen bridge. Evaluate their pharmacological profiles using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Pair experimental data with quantitative structure-activity relationship (QSAR) models to identify critical substituents. For example, substituting the methanamine with bulkier groups may sterically hinder receptor binding, reducing efficacy .
Methodological Notes
- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously to ensure reproducibility. Use internal standards (e.g., deuterated analogs) during LC-MS analysis .
- Stereochemical Integrity : Monitor optical rotation during synthesis and storage to detect racemization. Store samples at -20°C in inert atmospheres to preserve enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
